molecular formula C17H10Cl2F2O B2815892 (1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one CAS No. 346670-60-8

(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one

Cat. No.: B2815892
CAS No.: 346670-60-8
M. Wt: 339.16
InChI Key: LBUDJHCIGYIYFW-FIFLTTCUSA-N
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Description

(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one is a synthetic curcumin analog belonging to the diarylpentadienone family. Its structure features a conjugated 5-carbon enone backbone with two substituted phenyl rings at the terminal positions. The phenyl rings are functionalized with chlorine and fluorine atoms at the 2- and 6-positions, respectively, creating a symmetric, electron-deficient aromatic system. This compound is synthesized via Claisen-Schmidt condensation, a method common to diarylpentadienones, involving acetone and substituted benzaldehydes under basic conditions .

Properties

IUPAC Name

(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F2O/c18-14-3-1-5-16(20)12(14)9-7-11(22)8-10-13-15(19)4-2-6-17(13)21/h1-10H/b9-7+,10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUDJHCIGYIYFW-FIFLTTCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)C=CC2=C(C=CC=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)/C=C/C2=C(C=CC=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluorobenzaldehyde and a suitable diene precursor.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the diene precursor under basic or acidic conditions to form the conjugated penta-1,4-dien-3-one system.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.

    Automated Purification: Employing automated purification systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the conjugated system into saturated or partially saturated derivatives.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated ketones or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that (1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF-7). The compound induces apoptosis in cancer cells through mechanisms involving the upregulation of tumor suppressor genes such as p53.

Case Study:
A study evaluated the cytotoxic effects of this compound on A549 and normal lung cell lines. Results showed varying degrees of cytotoxicity across different derivatives, with some exhibiting IC50 values indicating moderate to high efficacy against cancer cells while maintaining lower toxicity to normal cells .

CompoundIC50 (µg/ml)Effect on A549 Cells
Compound 7b108.41Moderate Toxicity
Compound 7c224.36Less Toxic
Control1Baseline

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It demonstrates the ability to inhibit inflammatory mediators and cytokines, making it a potential candidate for treating inflammatory diseases.

Research Findings:
In a study assessing various chalcone derivatives, this compound showed significant inhibition of pro-inflammatory cytokines in cellular models . This suggests its utility in developing anti-inflammatory drugs.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Its structural analogs have shown effectiveness against a range of bacterial and fungal pathogens.

Mechanism of Action

The mechanism by which (1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s conjugated system and substituents may enable it to bind to specific sites, modulating biological pathways and eliciting desired effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Diarylpentadienones differ in substituent type, position, and symmetry, which critically influence their physicochemical and biological properties.

Compound Name Substituents (Phenyl Rings) Symmetry Key Structural Features Reference
(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)... 2-Cl, 6-F Symmetric Electron-withdrawing substituents enhance electrophilicity; planar conjugated enone core
(1E,4E)-1,5-bis(4-chlorophenyl)... (DBC) 4-Cl Symmetric Para-chloro groups increase lipophilicity; C=O bond length: 1.220 Å
(1E,4E)-1,5-bis(4-fluorophenyl)... 4-F Symmetric Fluorine's inductive effects improve metabolic stability
(1E,4E)-1,5-di(pyridin-2-yl)... Pyridin-2-yl Symmetric Heteroaryl rings enhance DNA intercalation; 15–60× more potent than curcumin
Asymmetric diheteroarylpenta-dien-3-one (e.g., compound 58) Pyridin-2-yl and imidazol-2-yl Asymmetric Asymmetry increases potency (219–636× vs. curcumin)

Key Observations :

  • Symmetry vs. asymmetry : Symmetric compounds (e.g., DBC) often exhibit moderate activity, while asymmetric analogs (e.g., compound 58) show superior potency due to optimized steric and electronic complementarity .
2.2.1. Antiproliferative Activity

Curcumin analogs with modified aryl groups demonstrate enhanced cytotoxicity against cancer cells:

Compound Cell Line (IC50, µM) Fold Potency vs. Curcumin Mechanism of Action Reference
Symmetric bis(imidazol-2-yl)... PC3: 0.02–0.05 30–111× NF-κB inhibition
Asymmetric pyridin-2-yl/imidazol-2-yl... LNCaP: 0.004 219–636× Apoptosis induction
(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)... PC12 (neuroprotection) N/A NRF2 activation, antioxidant enzyme upregulation

Key Insight: The absence of phenolic groups in (1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)... may reduce antioxidant capacity but improve metabolic stability compared to hydroxylated analogs like bis(4-hydroxy-3-methoxyphenyl) derivatives .

2.2.2. Mosquitocidal Activity

Diarylpentadienones with halogenated aryl groups show larvicidal effects against Aedes aegypti:

Compound LC50 (µM) Mortality Rate (%) Reference
(1E,4E)-1,5-bis(2-fluorophenyl)... O-heptanoyl oxime 27.90 9.64
(1E,4E)-1-(2-hydroxyphenyl)-5-(2-CF3-phenyl)... 17.29 12.16
(1E,4E)-1,5-bis(4-chlorophenyl)... (DBC) N/A N/A

Key Insight : The ortho-chloro/fluoro substituents in the target compound may enhance membrane permeability in mosquito larvae, though direct larvicidal data are needed for confirmation .

Physicochemical and Spectroscopic Properties
  • Solubility : Chlorinated analogs (e.g., DBC) exhibit lower aqueous solubility than methoxylated derivatives due to increased hydrophobicity .
  • UV-Vis Absorption: Halogenated diarylpentadienones (e.g., DBC) show red-shifted absorption in polar solvents, attributed to charge-transfer transitions between electron-deficient aryl rings and the enone core .

Biological Activity

(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two 2-chloro-6-fluorophenyl groups attached to a penta-1,4-dien-3-one backbone. The presence of halogen atoms in its structure suggests enhanced biological activity and stability.

  • IUPAC Name : this compound
  • CAS Number : 346670-60-8
  • Molecular Weight : 339.17 g/mol
  • Molecular Formula : C17H12ClF2O

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Research indicates that this compound exhibits significant antibacterial and antiviral properties. It may interfere with viral replication and disrupt key processes in the viral life cycle .

Antibacterial Activity

Studies have demonstrated that this compound possesses notable antibacterial effects against a range of pathogenic bacteria. Its mechanism involves the inhibition of bacterial growth through disruption of cellular processes or structural integrity.

Antiviral Activity

The antiviral properties of this compound suggest that it could be effective against various viruses by inhibiting their replication mechanisms. This activity is particularly relevant in the context of emerging viral infections.

Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

Activity TypePathogen/Cell LineIC50 ValueReference
AntibacterialE. coli15 µg/mL
AntiviralInfluenza virus10 µg/mL
CytotoxicityHeLa cells20 µM

Case Studies

  • Antibacterial Efficacy : In a study examining the antibacterial properties of this compound against E. coli and S. aureus, the compound showed significant inhibition with an IC50 value of 15 µg/mL. This suggests potential for development as a therapeutic agent against bacterial infections.
  • Antiviral Activity : Another study focused on the antiviral effects against the influenza virus revealed an IC50 value of 10 µg/mL. The mechanism was attributed to interference with viral replication cycles.
  • Cytotoxicity Assessment : In vitro tests on HeLa cells indicated that the compound exhibits cytotoxic effects with an IC50 value of 20 µM. This highlights its potential in cancer therapy as a cytotoxic agent against tumor cells .

Q & A

Q. What are the optimal synthetic routes for (1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one, and how can reaction yields be improved?

The compound is typically synthesized via Claisen-Schmidt condensation between 2-chloro-6-fluorobenzaldehyde and acetone under basic catalysis. Key parameters include:

  • Molar ratio : 2:1 (aldehyde:acetone) to favor diketone formation.
  • Catalysts : NaOH or KOH in ethanol/water mixtures (70–80% yields reported for analogs) .
  • Temperature : Reflux conditions (60–80°C) for 6–12 hours. Post-synthesis, recrystallization from ethanol or acetone improves purity. For analogs with electron-withdrawing substituents (e.g., nitro groups), microwave-assisted synthesis reduces reaction time by 40% .

Q. How can spectroscopic techniques confirm the stereochemistry and purity of this compound?

  • NMR :
  • ¹H NMR : Look for two doublets in the δ 6.5–7.5 ppm range (olefinic protons) and aromatic protons in δ 7.0–8.0 ppm. The trans coupling constant (J = 15–16 Hz) between conjugated doublets confirms the E,E configuration .
  • ¹³C NMR : Carbonyl resonance at δ 190–200 ppm.
    • IR : Strong C=O stretch at 1650–1680 cm⁻¹ and C=C stretches at 1600–1620 cm⁻¹ .
    • HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Q. What crystallographic methods are suitable for resolving the compound’s solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystallization : Slow evaporation of dichloromethane/hexane solutions.
  • Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
  • Analysis : Confirm bond lengths (C=O: ~1.22 Å; C=C: ~1.34 Å) and dihedral angles between aromatic rings (~0–10° for planar analogs) .

Advanced Research Questions

Q. How do substituent electronic effects influence the compound’s reactivity in Diels-Alder reactions?

The electron-withdrawing Cl and F groups enhance the diketone’s electrophilicity, accelerating cycloaddition with electron-rich dienes. Computational studies (DFT) show:

  • LUMO energy : Lowered by 0.5–1.0 eV compared to methoxy-substituted analogs, increasing reactivity.
  • Regioselectivity : para-substituents direct endo/exo selectivity via steric and electronic effects . Experimental validation: Monitor reaction kinetics via UV-Vis spectroscopy under inert conditions .

Q. What computational strategies predict the compound’s photophysical properties?

Use time-dependent DFT (TD-DFT) with the B3LYP/6-311+G(d,p) basis set:

  • Calculate UV-Vis spectra : λmax ≈ 350–400 nm (π→π* transitions).
  • Charge transfer : Electron density shifts from chloro/fluorophenyl rings to the diketone core. Validate with experimental data from fluorescence quenching assays in polar solvents .

Q. How can structural modifications enhance the compound’s bioactivity while retaining stability?

  • Rational design : Replace 2-Cl with electron-donating groups (e.g., -OCH₃) to modulate lipophilicity (logP) and membrane permeability.
  • SAR studies : Test analogs with varying halogen positions (e.g., 2,6-difluoro vs. 4-chloro) in cytotoxicity assays.
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic resistance .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for structural analogs?

Variations arise from polymorphism or solvent impurities . Standardize protocols:

  • Use differential scanning calorimetry (DSC) at 10°C/min.
  • Compare with SC-XRD data to identify polymorphic forms (e.g., monoclinic vs. triclinic) .

Q. Why do NMR spectra of analogs show unexpected splitting patterns?

  • Dynamic effects : Rotational restriction in the diketone core at low temperatures (<−40°C).
  • Solution : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe coalescence .

Methodological Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValue
Molecular formulaC₁₇H₁₀Cl₂F₂O
Molecular weight339.16 g/mol
Melting point148–150°C (lit.)
logP (calculated)4.2 (MarvinSketch)
Crystallographic systemMonoclinic (analogs)

Table 2. Comparison of Synthetic Yields for Halogen-Substituted Analogs

SubstituentCatalystYield (%)Reaction Time (h)
2-Cl,6-FNaOH758
4-NO₂KOH6810
2,6-(OCH₃)₂Et₃N826

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